molecular formula C20H22N6O3 B11279886 5-amino-1-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide

5-amino-1-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11279886
M. Wt: 394.4 g/mol
InChI Key: AOVJMKIMPKFIOT-UHFFFAOYSA-N
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Description

5-AMINO-1-{[(3-METHOXYPHENYL)CARBAMOYL]METHYL}-N-(2-PHENYLETHYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-AMINO-1-{[(3-METHOXYPHENYL)CARBAMOYL]METHYL}-N-(2-PHENYLETHYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and acyl chlorides under acidic or basic conditions.

    Introduction of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions using amines.

    Carbamoylation: The carbamoyl group is introduced using isocyanates or carbamoyl chlorides under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can be used to modify the triazole ring or the carbamoyl group, potentially leading to the formation of amines or alcohols.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the triazole ring and the phenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to nitro derivatives, while reduction can yield amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-AMINO-1-{[(3-METHOXYPHENYL)CARBAMOYL]METHYL}-N-(2-PHENYLETHYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole Derivatives: These compounds share the triazole ring structure and have similar biological activities.

    Carbamoyl Derivatives: Compounds with carbamoyl groups often exhibit similar chemical reactivity and biological properties.

    Phenyl Derivatives: The presence of phenyl groups in the structure contributes to the compound’s stability and reactivity.

Uniqueness

What sets 5-AMINO-1-{[(3-METHOXYPHENYL)CARBAMOYL]METHYL}-N-(2-PHENYLETHYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H22N6O3

Molecular Weight

394.4 g/mol

IUPAC Name

5-amino-1-[2-(3-methoxyanilino)-2-oxoethyl]-N-(2-phenylethyl)triazole-4-carboxamide

InChI

InChI=1S/C20H22N6O3/c1-29-16-9-5-8-15(12-16)23-17(27)13-26-19(21)18(24-25-26)20(28)22-11-10-14-6-3-2-4-7-14/h2-9,12H,10-11,13,21H2,1H3,(H,22,28)(H,23,27)

InChI Key

AOVJMKIMPKFIOT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CN2C(=C(N=N2)C(=O)NCCC3=CC=CC=C3)N

Origin of Product

United States

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